Dapivirine-d11
CAS No.: 1329613-10-6
Cat. No.: VC0137419
Molecular Formula: C20H19N5
Molecular Weight: 340.474
* For research use only. Not for human or veterinary use.

CAS No. | 1329613-10-6 |
---|---|
Molecular Formula | C20H19N5 |
Molecular Weight | 340.474 |
IUPAC Name | 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile |
Standard InChI | InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D |
Standard InChI Key | ILAYIAGXTHKHNT-UXJCIKOESA-N |
SMILES | CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C |
Chemical Properties
Physical and Chemical Characteristics
As a deuterated analog, Dapivirine-d11 exhibits physical and chemical properties similar to those of the parent dapivirine compound. Like dapivirine, it functions as a non-nucleoside reverse transcriptase inhibitor, binding directly to HIV-1 reverse transcriptase to inhibit viral replication .
The available research literature indicates that Dapivirine-d11 is typically prepared at a concentration of 1 mg/mL in methanol for analytical stock solutions . When used in laboratory settings, Dapivirine-d11 demonstrates stability characteristics comparable to dapivirine, with appropriate storage conditions being critical to maintain its integrity for analytical applications.
Applications in Research
Role as an Internal Standard
The primary research application of Dapivirine-d11 is as an internal standard in analytical methods designed to quantify dapivirine concentrations in biological matrices. As an internal standard, Dapivirine-d11 is added to samples at a known concentration before extraction and analysis, allowing researchers to account for variations in sample preparation, extraction efficiency, and instrument response.
This application is particularly valuable in pharmacokinetic studies of dapivirine-based products, where accurate concentration measurements are essential for understanding drug absorption, distribution, and elimination. By using a deuterated analog that closely mimics the chemical behavior of the analyte while being distinguishable by mass spectrometry, researchers can achieve high precision and accuracy in their measurements.
Pharmacokinetic Studies
Dapivirine-d11 has been instrumental in facilitating pharmacokinetic studies of dapivirine delivery systems, particularly the dapivirine vaginal ring. These studies require precise quantification of dapivirine in serum and vaginal fluid samples to understand drug release kinetics and local versus systemic drug exposure.
By enabling accurate concentration measurements, Dapivirine-d11 has contributed to understanding the localized delivery profile of the dapivirine vaginal ring, which is crucial for its effectiveness as an HIV prevention tool . Research has established that the vaginal ring provides high local concentrations of dapivirine with minimal systemic absorption, an important safety consideration for long-term prophylactic use.
Broader Analytical Applications
Beyond its specific application in dapivirine quantification, Dapivirine-d11 has demonstrated utility as an internal standard in more complex analytical methods. For example, researchers have employed Dapivirine-d11 in a combined assay for simultaneously quantifying remdesivir, its primary metabolite GS-441524, and dexamethasone .
This expanded application highlights the versatility of Dapivirine-d11 as an internal standard in pharmaceutical analysis, potentially extending its utility beyond HIV research to other therapeutic areas where precise quantification of drug concentrations is required.
Analytical Methods
LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the primary analytical technique employing Dapivirine-d11 as an internal standard. Published methods typically involve protein precipitation extraction followed by LC-MS/MS analysis using multiple reaction monitoring (MRM) for detection and quantification .
A representative protocol for sample analysis includes:
-
Addition of Dapivirine-d11 solution (typically 7.5 μg/mL in 1:1 methanol:water) to the biological sample
-
Protein precipitation using cold 1:1 methanol:acetonitrile
-
Vortex mixing and centrifugation
-
Collection and evaporation of the supernatant
-
Reconstitution and chromatographic separation
-
Mass spectrometric detection using positive electrospray ionization
This methodology enables sensitive and specific quantification of dapivirine in complex biological matrices, with Dapivirine-d11 serving as the reference for quantitative calculations .
Mass Spectrometric Parameters
The mass spectrometric detection of Dapivirine-d11 involves specific parameters optimized for sensitivity and selectivity. The following table presents typical mass spectrometric parameters used for Dapivirine-d11 detection in LC-MS/MS analysis:
Parameter | Value |
---|---|
Q1 mass (Da) | 341.5 |
Q3 mass (Da) | 168 |
Dwell Time (ms) | 40 |
Declustering potential (V) | 121 |
Exit potential (V) | 12 |
Collision energy (V) | 12 |
Collision exit potential (V) | 43 |
These parameters enable specific monitoring of the mass transition from the precursor ion (m/z 341.5) to the product ion (m/z 168) for Dapivirine-d11, providing selective detection in complex samples .
Method Performance and Validation
Analytical methods using Dapivirine-d11 as an internal standard undergo rigorous validation to ensure reliable performance. Typical validation parameters include linearity across the calibration range, accuracy and precision at multiple quality control levels, selectivity, and stability under various conditions .
Research Applications
Supporting Dapivirine Vaginal Ring Development
Research utilizing Dapivirine-d11 has contributed significantly to the development and evaluation of the dapivirine vaginal ring, the first long-acting, user-controlled, non-systemic HIV prevention product to receive regulatory approval . This flexible silicone ring slowly releases dapivirine over the course of one month and has demonstrated effectiveness in reducing HIV infection risk .
Analytical methods employing Dapivirine-d11 have enabled researchers to characterize the pharmacokinetic profile of the ring, confirming its ability to deliver therapeutic concentrations of dapivirine to vaginal tissue while minimizing systemic exposure . This localized delivery approach offers advantages for long-term prophylactic use, including reduced systemic side effects and lower risk of developing HIV resistance.
Future Research Directions
Ongoing research involving Dapivirine-d11 continues to support the development of improved dapivirine delivery systems, including a three-month version of the vaginal ring currently under investigation. Preliminary data indicates that this extended-duration ring delivers dapivirine at higher levels than the one-month ring, potentially offering improved convenience and adherence .
The analytical methods employing Dapivirine-d11 will remain essential for evaluating these next-generation products, ensuring they deliver appropriate drug concentrations to provide effective HIV protection while maintaining favorable safety profiles.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume